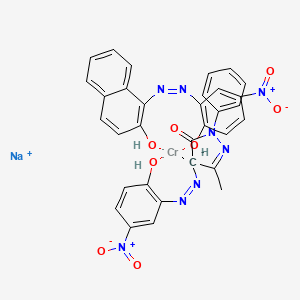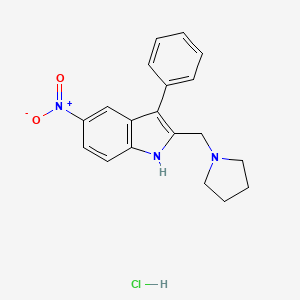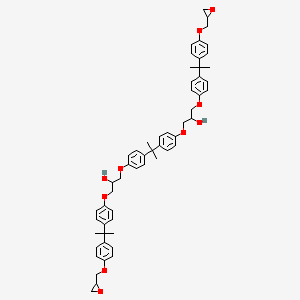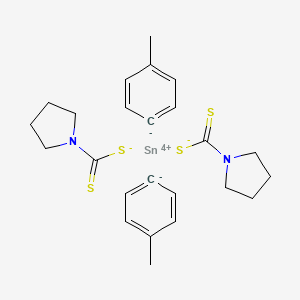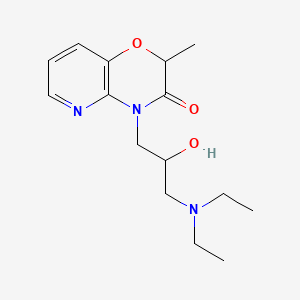
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound with a unique structure that combines a pyrido-oxazinone core with a diethylamino-hydroxypropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido-Oxazinone Core: This step involves the cyclization of a suitable precursor to form the pyrido-oxazinone ring system. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Diethylamino-Hydroxypropyl Side Chain: This step involves the alkylation of the pyrido-oxazinone core with a diethylamino-hydroxypropyl halide. The reaction is typically carried out in the presence of a base such as potassium carbonate to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functionalities or for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the development of new industrial processes and products, such as catalysts and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve interactions with specific amino acid residues or other functional groups within the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-((2-Ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b2′,3′-d]pyrrole: This compound has a similar pyrrole-based structure and is used in organic electronics.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have potent activities against fibroblast growth factor receptors and are used in cancer therapy.
Uniqueness
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its combination of a pyrido-oxazinone core with a diethylamino-hydroxypropyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
86267-13-2 |
|---|---|
Formule moléculaire |
C15H23N3O3 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
4-[3-(diethylamino)-2-hydroxypropyl]-2-methylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C15H23N3O3/c1-4-17(5-2)9-12(19)10-18-14-13(7-6-8-16-14)21-11(3)15(18)20/h6-8,11-12,19H,4-5,9-10H2,1-3H3 |
Clé InChI |
MUKRCQKHMLTQRV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CN1C(=O)C(OC2=C1N=CC=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



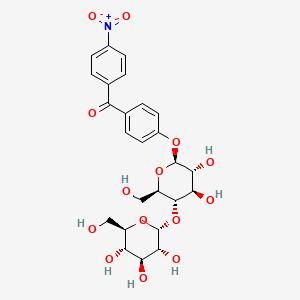
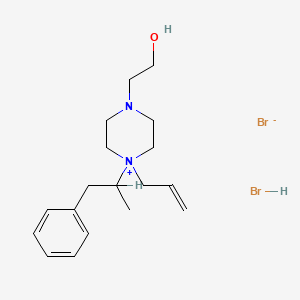
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
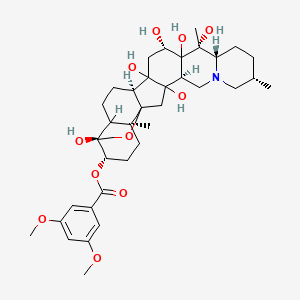
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)



